molecular formula C15H18BrNO3 B13372302 Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate

Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate

Cat. No.: B13372302
M. Wt: 340.21 g/mol
InChI Key: BXEPTYVOFCVSCR-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The bromine and benzoyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-bromo-2-methylbenzoyl)-3-piperidinecarboxylate is unique due to the combination of its brominated benzoyl group, piperidine ring, and ester functionality. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

methyl 1-(3-bromo-2-methylbenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-10-12(6-3-7-13(10)16)14(18)17-8-4-5-11(9-17)15(19)20-2/h3,6-7,11H,4-5,8-9H2,1-2H3

InChI Key

BXEPTYVOFCVSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N2CCCC(C2)C(=O)OC

Origin of Product

United States

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